molecular formula C12H14O B1596245 3,3,6-Trimethyl-1-indanone CAS No. 54484-71-8

3,3,6-Trimethyl-1-indanone

Cat. No.: B1596245
CAS No.: 54484-71-8
M. Wt: 174.24 g/mol
InChI Key: BBBFALQBOTUYTC-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-1-indanone is an organic compound with the molecular formula C₁₂H₁₄O It is a derivative of indanone, characterized by the presence of three methyl groups at positions 3 and 6 on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,3-dimethylbutyryl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,3,6-Trimethyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3,6-Trimethyl-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1-indanone involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-indanone
  • Indane-1,3-dione
  • 2,3-Dihydro-1H-inden-1-one

Comparison: 3,3,6-Trimethyl-1-indanone is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. Compared to 3,3-Dimethyl-1-indanone, it has higher steric hindrance, affecting its reaction pathways. Indane-1,3-dione, on the other hand, has different electronic properties due to the presence of two carbonyl groups, making it more reactive in certain types of reactions .

Properties

IUPAC Name

3,3,6-trimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)11(13)7-12(10,2)3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBFALQBOTUYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344115
Record name 3,3,6-Trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54484-71-8
Record name 3,3,6-Trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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